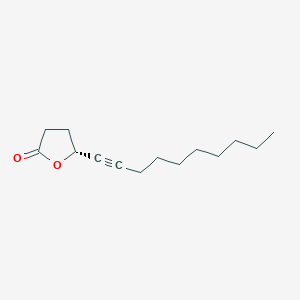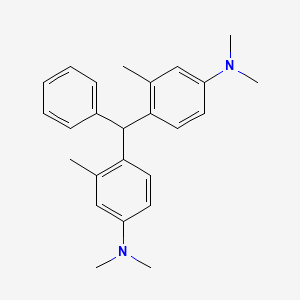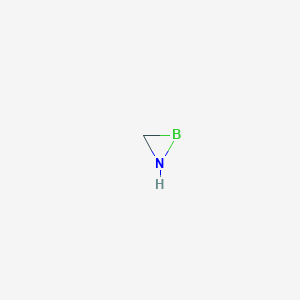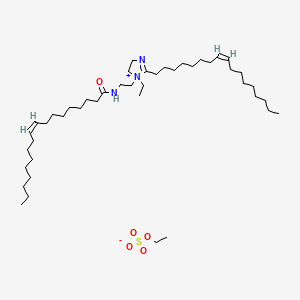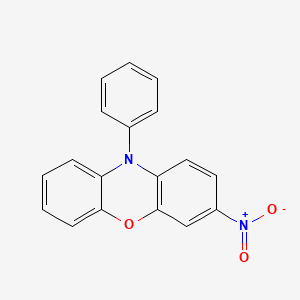
3-Nitro-10-phenyl-10H-phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-10-phenyl-10H-phenoxazine is a derivative of phenoxazine, a tricyclic heterocycle composed of two benzene rings joined by an oxazine structure. Phenoxazine derivatives have garnered significant interest due to their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-10-phenyl-10H-phenoxazine typically involves the nitration of 10-phenyl-10H-phenoxazine. One common method includes the reaction of 10-phenyl-10H-phenoxazine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-10-phenyl-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 3-Amino-10-phenyl-10H-phenoxazine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Nitro-10-phenyl-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: Used as a photoredox catalyst in organic synthesis.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 3-Nitro-10-phenyl-10H-phenoxazine involves its interaction with various molecular targets and pathways:
Antitumor Activity: The compound intercalates into DNA, disrupting the replication process and leading to cell death.
Antioxidant Activity: The nitro group can scavenge free radicals, thereby protecting cells from oxidative damage.
Photoredox Catalysis: The compound can absorb light and transfer electrons to substrates, facilitating various photochemical reactions.
Comparison with Similar Compounds
Similar Compounds
10-Phenyl-10H-phenoxazine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Amino-10-phenyl-10H-phenoxazine: Formed by the reduction of 3-Nitro-10-phenyl-10H-phenoxazine, with different reactivity and applications.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
This compound is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
71041-09-3 |
|---|---|
Molecular Formula |
C18H12N2O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-nitro-10-phenylphenoxazine |
InChI |
InChI=1S/C18H12N2O3/c21-20(22)14-10-11-16-18(12-14)23-17-9-5-4-8-15(17)19(16)13-6-2-1-3-7-13/h1-12H |
InChI Key |
AJNLOTRAUJHUSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


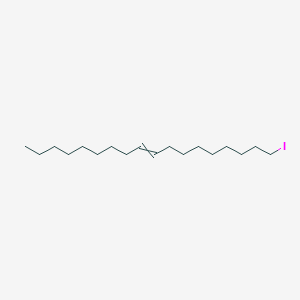
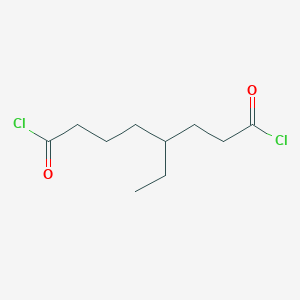
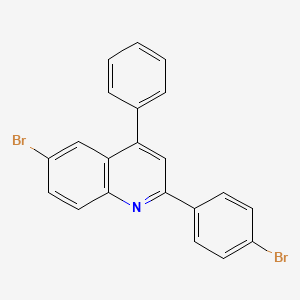
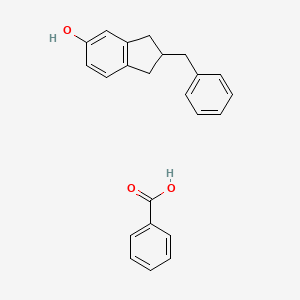
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)
![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)
![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)
